N-[(4-fluorophenyl)methyl]-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound belonging to the pyrazolo[4,3-c]pyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyridine ring, and various substituents such as a fluorobenzyl group, a methyl group, and a phenyl group
Preparation Methods
The synthesis of N-[(4-fluorophenyl)methyl]-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps. One common method includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoroacetic acid . This reaction forms the pyrazolo[4,3-c]pyridine core, which can then be further modified through reductive desulfurization, hydrolysis, and coupling reactions to introduce the desired substituents . Industrial production methods may involve optimizing these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
N-[(4-fluorophenyl)methyl]-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Suzuki coupling reactions can be employed to introduce aryl groups at specific positions on the pyrazolo[4,3-c]pyridine core.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has shown promise in various scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an antitubercular agent, showing activity against Mycobacterium tuberculosis.
Biological Studies: It has been used in molecular docking studies to explore its binding affinity to various biological targets, such as enzymes and receptors.
Drug Development: The compound’s unique structure makes it a valuable scaffold for designing new drug candidates with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to the enzyme pantothenate synthetase from Mycobacterium tuberculosis, inhibiting its activity and thereby exerting its antitubercular effects . The compound may also interact with other enzymes and receptors, disrupting key cellular pathways and processes.
Comparison with Similar Compounds
N-[(4-fluorophenyl)methyl]-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)pyrazine-2-carboxamide: This compound also exhibits antitubercular activity but differs in its substituents and overall structure.
N-(2-ethylhexyl)pyrazine-2-carboxamide: Another antitubercular agent with a different alkyl substituent.
N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide: These compounds have shown antifungal activity and share a similar pyrazole-carboxamide structure.
The uniqueness of this compound lies in its specific combination of substituents and its potential for diverse biological activities.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c1-25-12-17(20(27)23-11-14-7-9-15(22)10-8-14)19-18(13-25)21(28)26(24-19)16-5-3-2-4-6-16/h2-10,12-13H,11H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYMDVGAEUKXFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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